molecular formula C16H14N8 B5957347 1-(4-methylphenyl)-5-[1-(4-methylphenyl)tetrazol-5-yl]tetrazole

1-(4-methylphenyl)-5-[1-(4-methylphenyl)tetrazol-5-yl]tetrazole

Cat. No.: B5957347
M. Wt: 318.34 g/mol
InChI Key: VQCUVSQFWAREDF-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-5-[1-(4-methylphenyl)tetrazol-5-yl]tetrazole is a synthetic organic compound characterized by the presence of two tetrazole rings and two 4-methylphenyl groups

Properties

IUPAC Name

1-(4-methylphenyl)-5-[1-(4-methylphenyl)tetrazol-5-yl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8/c1-11-3-7-13(8-4-11)23-15(17-19-21-23)16-18-20-22-24(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCUVSQFWAREDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=NN=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-5-[1-(4-methylphenyl)tetrazol-5-yl]tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with a suitable nitrile derivative to form the tetrazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-5-[1-(4-methylphenyl)tetrazol-5-yl]tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield lower oxidation state products or hydrogenated derivatives.

    Substitution: The tetrazole rings and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(4-methylphenyl)-5-[1-(4-methylphenyl)tetrazol-5-yl]tetrazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is investigated for its use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-[1-(4-methylphenyl)tetrazol-5-yl]tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-5-[1-(4-methoxyphenyl)tetrazol-5-yl]tetrazole
  • 1-(4-methylphenyl)-5-[1-(4-chlorophenyl)tetrazol-5-yl]tetrazole
  • 1-(4-methylphenyl)-5-[1-(4-nitrophenyl)tetrazol-5-yl]tetrazole

Uniqueness

1-(4-methylphenyl)-5-[1-(4-methylphenyl)tetrazol-5-yl]tetrazole is unique due to its specific substitution pattern and the presence of two tetrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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